7-Bromo-2,6-dichloroquinoxaline is a heterocyclic compound with the molecular formula . This compound belongs to the quinoxaline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are nitrogen-containing heterocycles extensively studied for their potential therapeutic properties, including antifungal, antibacterial, antiviral, and anticancer activities .
7-Bromo-2,6-dichloroquinoxaline can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a nitrogen heterocycle. Its structure features bromine and chlorine substituents that contribute to its reactivity and biological activity.
The synthesis of 7-Bromo-2,6-dichloroquinoxaline typically involves several steps:
The reactions are typically conducted under controlled conditions to optimize yield and purity. The use of hydrochloric acid facilitates the formation of the initial quinoxaline derivative, while phosphorus oxychloride serves as a chlorinating agent in the subsequent step.
The molecular structure of 7-Bromo-2,6-dichloroquinoxaline can be represented as follows:
InChI=1S/C8H3BrCl2N2/c9-4-1-7-6(2-5(4)10)12-3-8(11)13-7/h1-3H
OTUCSFGZURLFSN-UHFFFAOYSA-N
.The compound's molecular weight is approximately 252.43 g/mol. Its structural formula indicates the presence of two chlorine atoms and one bromine atom on the quinoxaline ring system.
7-Bromo-2,6-dichloroquinoxaline participates in various chemical reactions:
Common reagents for these reactions include organoboron compounds for coupling and bases like potassium carbonate for substitution reactions.
The mechanism of action of 7-Bromo-2,6-dichloroquinoxaline involves its interaction with specific molecular targets in biological systems. It has been shown to inhibit bacterial growth by disrupting cell membrane integrity. In cancer research, it interferes with cellular pathways that promote tumor growth by inducing apoptosis in cancer cells .
Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structure and purity.
7-Bromo-2,6-dichloroquinoxaline has several significant applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1